molecular formula C11H10BrN B3184101 4-Bromo-7,8-dimethylquinoline CAS No. 1070879-37-6

4-Bromo-7,8-dimethylquinoline

Cat. No.: B3184101
CAS No.: 1070879-37-6
M. Wt: 236.11 g/mol
InChI Key: HXNJOKBZJRSROX-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dimethylquinoline (CAS: 1070879-37-6) is a halogenated quinoline derivative with a bromine atom at position 4 and methyl groups at positions 7 and 8. Its molecular formula is C₁₁H₁₀BrN, and it is primarily utilized in industrial and scientific research due to its structural versatility in organic synthesis .

Properties

CAS No.

1070879-37-6

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

4-bromo-7,8-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3

InChI Key

HXNJOKBZJRSROX-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC=CC(=C2C=C1)Br)C

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Halogenation Patterns

  • Positional Effects: Bromine at C4 (as in this compound) vs. C7 (7-Bromo-4-chloro-2,8-dimethylquinoline) alters electronic distribution. Bromine’s electronegativity at C4 may enhance electrophilic substitution reactivity, whereas C7 bromine could influence steric hindrance in binding interactions .
  • Multiple Halogens: 2,4-Dichloro-7,8-dimethylquinoline demonstrates enhanced antimicrobial activity compared to mono-halogenated analogues, likely due to increased electrophilicity and improved target binding .

Functional Group Variations

  • Methoxy vs. Methyl: 4-Bromo-8-methoxyquinoline’s methoxy group (electron-donating) at C8 contrasts with the methyl groups in this compound.

Crystallographic and Stability Insights

  • Planarity: Both 2,4-Dichloro-7,8-dimethylquinoline and 4-Bromo-8-methoxyquinoline exhibit planar molecular structures, facilitating π-π stacking and intermolecular interactions critical for crystal packing and stability .
  • Weak Interactions : C–H⋯Cl and C–H⋯π interactions in these compounds contribute to conformational stabilization, which may influence their solubility and melting points .

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